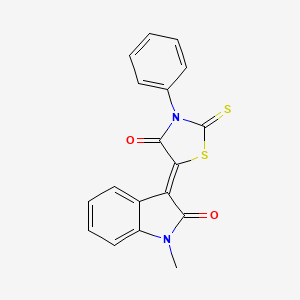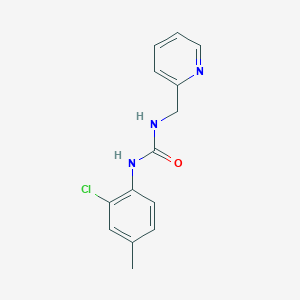![molecular formula C17H15N3O7S B4721492 2-{[4-(aminosulfonyl)phenyl]amino}-2-oxoethyl 3-(4-nitrophenyl)acrylate](/img/structure/B4721492.png)
2-{[4-(aminosulfonyl)phenyl]amino}-2-oxoethyl 3-(4-nitrophenyl)acrylate
Descripción general
Descripción
2-{[4-(aminosulfonyl)phenyl]amino}-2-oxoethyl 3-(4-nitrophenyl)acrylate, also known as ANOCA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the pharmaceutical industry. ANOCA is a derivative of acrylate, and its chemical structure consists of a 4-nitrophenyl group attached to a 2-oxoethyl group through an amino sulfonamide linker.
Mecanismo De Acción
The mechanism of action of 2-{[4-(aminosulfonyl)phenyl]amino}-2-oxoethyl 3-(4-nitrophenyl)acrylate is not fully understood, but it is believed to involve the inhibition of enzymes involved in cell division and the regulation of cytokines and chemokines involved in the inflammatory response. 2-{[4-(aminosulfonyl)phenyl]amino}-2-oxoethyl 3-(4-nitrophenyl)acrylate has been shown to inhibit the activity of mitogen-activated protein kinase (MAPK) and cyclin-dependent kinase (CDK), which are involved in cell division. Additionally, 2-{[4-(aminosulfonyl)phenyl]amino}-2-oxoethyl 3-(4-nitrophenyl)acrylate has been shown to inhibit the activity of interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α), which are cytokines involved in the inflammatory response.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-{[4-(aminosulfonyl)phenyl]amino}-2-oxoethyl 3-(4-nitrophenyl)acrylate are not fully understood, but it has been shown to have anti-cancer and anti-inflammatory properties. 2-{[4-(aminosulfonyl)phenyl]amino}-2-oxoethyl 3-(4-nitrophenyl)acrylate has been shown to inhibit the growth of cancer cells in vitro and in vivo, possibly by inhibiting the activity of enzymes involved in cell division. Additionally, 2-{[4-(aminosulfonyl)phenyl]amino}-2-oxoethyl 3-(4-nitrophenyl)acrylate has been shown to reduce inflammation by inhibiting the activity of cytokines and chemokines involved in the inflammatory response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-{[4-(aminosulfonyl)phenyl]amino}-2-oxoethyl 3-(4-nitrophenyl)acrylate has several advantages for lab experiments, including its stability in solution and its potential as a drug candidate for the treatment of cancer and inflammation. However, 2-{[4-(aminosulfonyl)phenyl]amino}-2-oxoethyl 3-(4-nitrophenyl)acrylate has several limitations, including its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
For the research on 2-{[4-(aminosulfonyl)phenyl]amino}-2-oxoethyl 3-(4-nitrophenyl)acrylate include the development of more efficient synthesis methods, the identification of its molecular targets, and the evaluation of its pharmacokinetic and pharmacodynamic properties. Additionally, further research is needed to determine the safety and efficacy of 2-{[4-(aminosulfonyl)phenyl]amino}-2-oxoethyl 3-(4-nitrophenyl)acrylate as a potential drug candidate for the treatment of cancer and inflammation.
Aplicaciones Científicas De Investigación
2-{[4-(aminosulfonyl)phenyl]amino}-2-oxoethyl 3-(4-nitrophenyl)acrylate has shown potential in the pharmaceutical industry as a potential drug candidate for the treatment of cancer, inflammation, and autoimmune diseases. 2-{[4-(aminosulfonyl)phenyl]amino}-2-oxoethyl 3-(4-nitrophenyl)acrylate has been shown to inhibit the growth of cancer cells in vitro and in vivo, possibly by inhibiting the activity of enzymes involved in cell division. Additionally, 2-{[4-(aminosulfonyl)phenyl]amino}-2-oxoethyl 3-(4-nitrophenyl)acrylate has been shown to reduce inflammation by inhibiting the activity of cytokines and chemokines involved in the inflammatory response.
Propiedades
IUPAC Name |
[2-oxo-2-(4-sulfamoylanilino)ethyl] (E)-3-(4-nitrophenyl)prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O7S/c18-28(25,26)15-8-4-13(5-9-15)19-16(21)11-27-17(22)10-3-12-1-6-14(7-2-12)20(23)24/h1-10H,11H2,(H,19,21)(H2,18,25,26)/b10-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHDCLUNHEPPYDO-XCVCLJGOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-methyl-3,5-bis(4-methylphenyl)-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B4721413.png)
![2-{4-[3-(2-methylphenoxy)propoxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4721416.png)

![3-{[(4-methylphenyl)acetyl]amino}benzamide](/img/structure/B4721432.png)
![2-{[4-(2-chloro-3,6-dimethylphenoxy)butyl]thio}pyrimidine](/img/structure/B4721439.png)

![5-bromo-1-{[4-(diphenylmethyl)-1-piperazinyl]methyl}-1H-indole-2,3-dione](/img/structure/B4721448.png)
![ethyl 4-[2-(4-{[(4-bromo-2-thienyl)carbonyl]amino}-3-methyl-1H-pyrazol-1-yl)propanoyl]-1-piperazinecarboxylate](/img/structure/B4721455.png)
![1-(3-chlorophenyl)-4-[(2-fluorophenoxy)acetyl]piperazine](/img/structure/B4721461.png)
![N-(4-ethylphenyl)-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4721472.png)
![methyl 2-({3-[(1-phenyl-1H-tetrazol-5-yl)thio]propanoyl}amino)benzoate](/img/structure/B4721477.png)

![N-[3-(1H-benzimidazol-2-yl)propyl]-2-methoxybenzamide](/img/structure/B4721497.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-8-methyl-2-(3-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4721504.png)